[4-[Acetyl(benzenesulfonyl)amino]-2,6-dibromophenyl] acetate
Overview
Description
[4-[Acetyl(benzenesulfonyl)amino]-2,6-dibromophenyl] acetate is a complex organic compound that features a combination of acetyl, benzenesulfonyl, and dibromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Acetyl(benzenesulfonyl)amino]-2,6-dibromophenyl] acetate typically involves multiple steps:
Formation of the Acetyl(benzenesulfonyl)amino Intermediate: This step involves the reaction of benzenesulfonyl chloride with an acetylated amine under controlled conditions.
Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent to introduce bromine atoms at the 2 and 6 positions of the phenyl ring.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and benzenesulfonyl groups.
Reduction: Reduction reactions can target the bromine atoms or the sulfonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include sulfonic acids or ketones.
Reduction: Products may include dehalogenated compounds or reduced sulfonyl groups.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[Acetyl(benzenesulfonyl)amino]-2,6-dibromophenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its distinct functional groups.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[Acetyl(benzenesulfonyl)amino]-2,6-dibromophenyl] acetate involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, influencing their activity. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
[4-[Acetyl(benzenesulfonyl)amino]phenyl] acetate: Lacks the bromine atoms, resulting in different reactivity and applications.
[4-[Acetyl(benzenesulfonyl)amino]-2,6-dichlorophenyl] acetate: Chlorine atoms instead of bromine, leading to variations in chemical behavior.
[4-[Acetyl(benzenesulfonyl)amino]-2,6-difluorophenyl] acetate: Fluorine atoms instead of bromine, affecting the compound’s stability and interactions.
Properties
IUPAC Name |
[4-[acetyl(benzenesulfonyl)amino]-2,6-dibromophenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO5S/c1-10(20)19(25(22,23)13-6-4-3-5-7-13)12-8-14(17)16(15(18)9-12)24-11(2)21/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFYSJQGZQQAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C(=C1)Br)OC(=O)C)Br)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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